molecular formula C22H29N3O6Si B12984650 N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B12984650
M. Wt: 459.6 g/mol
InChI Key: HVXARTOVBNCFJN-XFQXTVEOSA-N
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Description

N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound with a unique structure It features a tetrahydrofuran ring, a pyrimidinone moiety, and a benzamide group

Preparation Methods

The synthesis of N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and coupling of the pyrimidinone and benzamide groups. The reaction conditions typically involve the use of protecting groups like tert-butyldimethylsilyl chloride and reagents such as sodium hydride and various organic solvents .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Scientific Research Applications

N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: This compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar compounds to N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide include other tetrahydrofuran derivatives and pyrimidinone-based compounds. What sets this compound apart is the combination of these two moieties along with the benzamide group, which imparts unique chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C22H29N3O6Si

Molecular Weight

459.6 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-4-oxooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C22H29N3O6Si/c1-22(2,3)32(4,5)31-18-17(27)15(13-26)30-20(18)25-12-11-16(24-21(25)29)23-19(28)14-9-7-6-8-10-14/h6-12,15,18,20,26H,13H2,1-5H3,(H,23,24,28,29)/t15-,18-,20-/m1/s1

InChI Key

HVXARTOVBNCFJN-XFQXTVEOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](O[C@@H](C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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